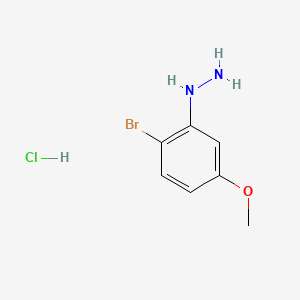
(2-Bromo-5-methoxyphenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10BrClN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (2-Bromo-5-methoxyphenyl)hydrazine hydrochloride typically involves the following steps:
Diazotization: The starting material, 2-bromo-5-methoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as zinc powder in the presence of hydrochloric acid to yield the hydrazine derivative.
Purification and Salification: The crude product is purified and converted to its hydrochloride salt using acetone for leaching, which helps improve the purity and appearance of the final product.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, ensuring that the product meets market requirements .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-5-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2-Bromo-5-methoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
- (5-Bromo-2-methylphenyl)hydrazine hydrochloride
- (2-Methoxyphenyl)hydrazine hydrochloride
- (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride
Comparison: (2-Bromo-5-methoxyphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
1071699-79-0 |
|---|---|
Molekularformel |
C7H10BrClN2O |
Molekulargewicht |
253.52 g/mol |
IUPAC-Name |
(2-bromo-5-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H |
InChI-Schlüssel |
HWKFZYMSYFNBIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



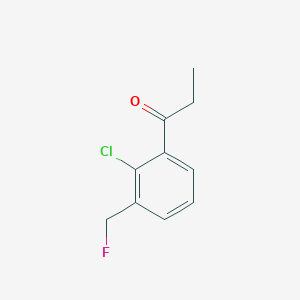

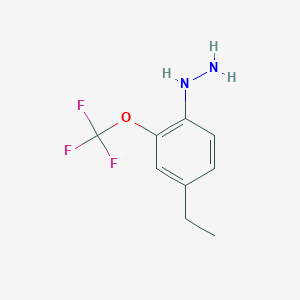
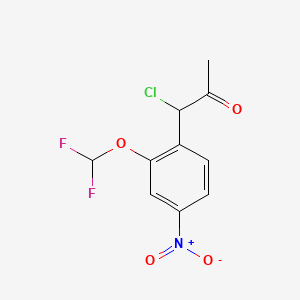
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)


![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)

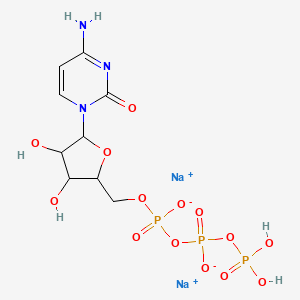
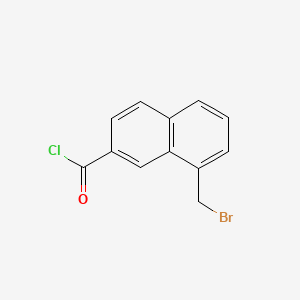
![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)

